Acedoben sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

29305-16-6 |

|---|---|

Molecular Formula |

C9H8NNaO3 |

Molecular Weight |

201.15 g/mol |

IUPAC Name |

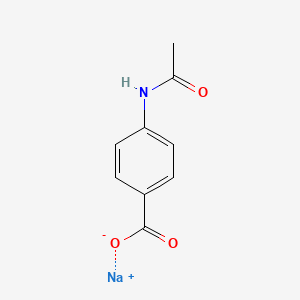

sodium 4-acetamidobenzoate |

InChI |

InChI=1S/C9H9NO3.Na/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;/h2-5H,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |

InChI Key |

QCTHGBUDZUJILN-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)[O-].[Na+] |

Related CAS |

556-08-1 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

The Immunomodulatory Action of Acedoben Sodium in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acedoben sodium is a component of the synthetic immunomodulatory compound Inosine Acedoben Dimepranol (IAD), also known as Inosine Pranobex. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its effects on key immune cell populations. The information presented is synthesized from a comprehensive review of preclinical and clinical research, intended to support further investigation and drug development efforts in immunology and virology.

Inosine Acedoben Dimepranol is a well-established therapeutic agent used in the treatment of various viral infections and immunodeficiencies.[1][2][3] Its efficacy is primarily attributed to its ability to enhance the host's cell-mediated immune response rather than a direct antiviral effect.[1] The compound is a complex of inosine and the salt of p-acetamidobenzoic acid (acedoben) with N,N-dimethylaminoisopropanol (dimepranol). This guide will detail its multifaceted mechanism of action on T-lymphocytes, Natural Killer (NK) cells, and macrophages, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action in Immune Cells

Inosine Acedoben Dimepranol functions as a potent immunomodulator, primarily augmenting the cell-mediated arm of the immune system. It does not directly stimulate resting lymphocytes but rather enhances their response once activated by antigens or mitogens.[1] The principal effects include the promotion of T-lymphocyte differentiation and proliferation, enhancement of NK cell cytotoxicity, and modulation of cytokine and immunoglobulin production.

Effects on T-Lymphocytes

IAD plays a crucial role in modulating T-cell function, promoting a shift towards a Th1-type immune response, which is critical for controlling viral infections.

-

T-Cell Differentiation and Proliferation : In vitro studies have demonstrated that IAD induces the differentiation of T-lymphocytes and potentiates their proliferative response to mitogens. This leads to an increase in the number of both helper T-cells and cytotoxic T-cells.

-

Cytokine Profile Modulation : A key aspect of IAD's mechanism is its influence on cytokine production. It significantly enhances the secretion of Th1-associated cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). Conversely, it has been shown to suppress the production of the Th2-associated cytokine, Interleukin-10 (IL-10), in a dose-dependent manner. This cytokine shift favors a pro-inflammatory environment conducive to viral clearance.

Effects on Natural Killer (NK) Cells

One of the most prominent and rapidly observed effects of IAD administration is the enhancement of NK cell activity.

-

Increased NK Cell Population : Clinical studies in healthy volunteers have shown that IAD administration leads to a rapid and sustained increase in the percentage of circulating NK cells (CD3-/CD56+). For some individuals, this increase was observed within 1.5 hours of administration, with the total number of NK cells effectively doubling over a 14-day period.

-

Enhanced Cytotoxicity : IAD not only increases the number of NK cells but also enhances their cytotoxic function. The IAD-induced NK cells are replete with cytotoxic granules containing Granzyme A and Perforin, indicating their functional competence. A proposed mechanism for this enhanced cytotoxicity is the induction of NKG2D ligand expression on target cells, which makes them more susceptible to NK cell-mediated killing.

Effects on Monocytes and Macrophages

IAD also potentiates the function of the mononuclear phagocytic system.

-

Chemotaxis and Phagocytosis : The compound has been shown to enhance the chemotaxis and phagocytic activity of monocytes and macrophages. This contributes to the clearance of pathogens and cellular debris.

-

Cytokine Production : By stimulating these cells, IAD can also indirectly influence the broader immune response through the production of pro-inflammatory cytokines like Interleukin-1 (IL-1).

Quantitative Data Summary

The following tables summarize the quantitative effects of Inosine Acedoben Dimepranol on various immune parameters as reported in the literature.

| Parameter | Cell Type | Effect Observed | Reference |

| Cell Population | |||

| CD3+ T-Lymphocytes | Human Peripheral Blood | Statistically significant increase in the number of CD3+ T-lymphocytes. | |

| CD4+ Helper T-Lymphocytes | Human Peripheral Blood | Statistically significant increase in the number of CD4+ T-lymphocytes. | |

| CD3-/CD56+ NK Cells | Human Peripheral Blood | An early and durable rise; for half of the cohort, an increase was seen within 1.5 hours. A doubling or greater was maintained by Day 5. | |

| Cell Function | |||

| Lymphocyte Proliferation | Human Peripheral Blood | Statistically significant improvement in the blastic transformation test with PHA. | |

| NK Cell Cytotoxicity | Human NK Cells | Significant dose-dependent increase in NK-mediated cytotoxicity across a range of effector:target ratios. | |

| Cytokine Production | |||

| TNF-α | Human Peripheral Blood | Significant enhancement of secretion in both 24-hour and 72-hour cultures. | |

| IFN-γ | Human Peripheral Blood | Significant enhancement of secretion in 72-hour cultures. | |

| IL-10 | Human Peripheral Blood | Dose-dependent suppression of production in both 24-hour and 72-hour cultures. |

Signaling Pathways

The immunomodulatory effects of Inosine Acedoben Dimepranol are mediated through complex signaling pathways within immune cells. While direct modulation of all pathways has not been fully elucidated, the observed effects on cytokine production and cell proliferation strongly suggest the involvement of key signaling cascades such as NF-κB and MAPK. A more directly implicated pathway is the NKG2D receptor signaling in NK cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on standard immunological assays and should be adapted as necessary for specific experimental conditions.

T-Lymphocyte Proliferation Assay

This assay measures the proliferation of T-cells in response to a mitogen, with and without the presence of IAD.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

-

Wash the collected cells twice with PBS.

-

Resuspend the cells in complete RPMI-1640 medium.

2. Cell Culture and Stimulation:

-

Plate the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Add Inosine Acedoben Dimepranol at various concentrations to the designated wells.

-

Add a mitogen, such as Phytohemagglutinin (PHA) at 5 µg/mL, to stimulate T-cell proliferation.

-

Include control wells with cells only, cells with IAD only, and cells with PHA only.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

3. Proliferation Measurement (e.g., using CFSE):

-

Prior to stimulation, label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).

-

After the 72-hour incubation, harvest the cells.

-

Analyze the CFSE fluorescence of the CD3+ T-cell population by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

This assay quantifies the ability of NK cells to lyse target cells.

1. Preparation of Effector Cells (NK Cells):

-

Isolate PBMCs as described above. NK cells within the PBMC population will act as effector cells.

-

Alternatively, purify NK cells from PBMCs using magnetic-activated cell sorting (MACS).

2. Preparation and Labeling of Target Cells:

-

Use an NK-sensitive target cell line, such as K562 cells.

-

Resuspend 1 x 10^6 target cells in culture medium and add 50 µCi of 51Cr (sodium chromate).

-

Incubate for 1 hour at 37°C to allow for radioactive labeling.

-

Wash the labeled target cells three times with fresh medium to remove unincorporated 51Cr.

3. Co-culture and Cytotoxicity Measurement:

-

Plate the labeled target cells in a 96-well round-bottom plate at 1 x 10^4 cells/well.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

For some conditions, pre-incubate effector cells with Inosine Acedoben Dimepranol.

-

Prepare control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).

-

Incubate the plate for 4 hours at 37°C.

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

4. Calculation of Specific Lysis:

-

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

Cytokine Production Assay

This protocol outlines the measurement of cytokine secretion from lymphocytes.

1. Cell Culture and Stimulation:

-

Isolate and culture PBMCs as described in the T-cell proliferation assay.

-

Add Inosine Acedoben Dimepranol at desired concentrations.

-

Stimulate the cells with PHA (5 µg/mL).

-

Incubate for 24 or 72 hours at 37°C in a humidified 5% CO2 incubator.

2. Supernatant Collection:

-

After incubation, centrifuge the culture plates at 400 x g for 10 minutes.

-

Carefully collect the cell-free supernatant from each well.

-

Store the supernatants at -80°C until analysis.

3. Cytokine Measurement (ELISA):

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IFN-γ, IL-10).

-

Coat a 96-well plate with the capture antibody for the target cytokine.

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.

-

Add the detection antibody, followed by a streptavidin-HRP conjugate.

-

Add the substrate solution and stop the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion

This compound, as a constituent of Inosine Acedoben Dimepranol, contributes to a complex and multifaceted immunomodulatory activity. The compound's mechanism of action is centered on the potentiation of cell-mediated immunity, with significant effects on T-lymphocytes, NK cells, and macrophages. It promotes a Th1-biased immune response, characterized by increased production of IFN-γ and TNF-α and suppression of IL-10, which is advantageous for clearing viral infections. The marked increase in the number and cytotoxic function of NK cells is a key feature of its therapeutic effect. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the immunotherapeutic potential of this compound. Future research should aim to further delineate the specific contributions of each component of IAD and to more precisely map the intracellular signaling pathways that are modulated.

References

Inosine Acedoben Dimepranol: A Technical Deep Dive into Individual Component Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine Acedoben Dimepranol, also known as Inosine Pranobex or Isoprinosine, is a synthetic immunomodulatory and antiviral agent. It is a complex of inosine and the salt of p-acetamidobenzoic acid (Acedoben) and N,N-dimethylaminoisopropanol (Dimepranol) in a 1:3 molar ratio.[1][2][3] While the synergistic action of the complex is clinically utilized, a deeper understanding of the individual contributions of its three core components—Inosine, p-Acetamidobenzoic Acid, and N,N-Dimethylaminoisopropanol—is crucial for targeted drug development and mechanistic research. This technical guide provides an in-depth analysis of the distinct biological activities of each component, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Component Activity Overview

The therapeutic effect of Inosine Acedoben Dimepranol is a result of the interplay between its constituent molecules. While Inosine provides a direct antiviral and immunomodulatory foundation, the dimepranol acedoben salt is believed to further enhance and direct the immune response.

Inosine

Inosine, a naturally occurring purine nucleoside, is a key player in the complex's activity, exhibiting both direct antiviral and immunomodulatory functions.

-

Antiviral Activity: Inosine is hypothesized to exert direct antiviral effects by interfering with viral RNA synthesis and translation.[1] One proposed mechanism involves the inhibition of viral RNA replication, giving cellular RNA a competitive advantage.[4]

-

Immunomodulatory Activity: Inosine modulates the immune system by promoting a Th1-dominant response, characterized by an increase in pro-inflammatory cytokines. It also plays a role in the maturation and differentiation of T-lymphocytes and enhances the function of Natural Killer (NK) cells.

p-Acetamidobenzoic Acid (Acedoben)

Acedoben is the acetamide derivative of p-aminobenzoic acid (PABA). While data on its independent activity is less abundant than for inosine, available research suggests it contributes to the overall immunomodulatory profile of the complex.

-

Immunomodulatory Activity: Studies have identified p-acetamidobenzoic acid as a substance that enhances the mitogenesis of human lymphocytes, suggesting a role in promoting lymphocyte proliferation. Its precursor, PABA, is a known inducer of interferon, a critical component of the antiviral response. However, it is important to note that the activities of PABA and acedoben are not identical; for instance, PABA inhibits thrombin-induced thromboxane formation in human platelets, a property not shared by acedoben.

N,N-Dimethylaminoisopropanol (Dimepranol)

Quantitative Data on Individual Component Activity

The following tables summarize the available quantitative data on the individual activities of the components of Inosine Acedoben Dimepranol. It is important to note that there is a significant lack of published quantitative data for the independent activities of p-Acetamidobenzoic Acid and N,N-Dimethylaminoisopropanol. Most studies focus on the combined product.

Table 1: Immunomodulatory Effects of Inosine on Cytokine Production

| Cytokine | Cell Type | Stimulant | Inosine Concentration | Effect | Reference |

| TNF-α | Human peripheral blood lymphocytes | PHA | 50-200 µg/mL | Significant enhancement in 24h and 72h cultures | |

| IFN-γ | Human peripheral blood lymphocytes | PHA | 50-200 µg/mL | Significant enhancement in 72h cultures | |

| IL-10 | Human peripheral blood lymphocytes | PHA | 50-200 µg/mL | Dose-dependent suppression in 24h and 72h cultures |

Table 2: Effects of Inosine Acedoben Dimepranol on Lymphocyte Subsets (In Vivo)

| Lymphocyte Subset | Dosage | Duration | Effect | Reference |

| Natural Killer (NK) Cells | 1g, four times daily | 14 days | Doubling or greater increase in percentage of total peripheral blood lymphocytes |

Table 3: Antiviral Activity of Inosine Pranobex

| Virus | Cell Line | Concentration | Effect | Reference |

| Herpes Simplex Virus 1 (HSV-1) | Not Specified | 50-400 µg/mL | Progressively growing inhibitory effects on replication |

Note: Data for p-Acetamidobenzoic Acid and N,N-Dimethylaminoisopropanol on these parameters are not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Immunomodulatory Signaling Pathway of Inosine Acedoben Dimepranol

The immunomodulatory effects of Inosine Acedoben Dimepranol are largely attributed to its ability to shift the immune response towards a Th1 phenotype. This involves the upregulation of pro-inflammatory cytokines and the enhancement of cellular immunity.

Experimental Workflow: In Vitro Antiviral Assay

A common method to assess the antiviral activity of a compound is the plaque reduction assay, which measures the inhibition of virus-induced cell death.

References

Acedoben Sodium: A Comprehensive Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acedoben, chemically known as 4-acetamidobenzoic acid, and its sodium salt, acedoben sodium, are compounds of significant interest in the pharmaceutical industry. Acedoben is a key component of the immunomodulatory drug Inosine Pranobex, which has been utilized for its antiviral and immune-enhancing properties.[1][2][3] This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, tailored for professionals in research and drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of relevant biological pathways and experimental workflows.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the N-acetylation of 4-aminobenzoic acid (PABA) to yield acedoben, followed by its conversion to the sodium salt.

Step 1: Synthesis of Acedoben (4-Acetamidobenzoic Acid)

The primary method for synthesizing acedoben is the N-acetylation of 4-aminobenzoic acid using acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, suspend 4-aminobenzoic acid in glacial acetic acid.

-

Acetylation: While stirring, slowly add acetic anhydride to the suspension. The molar ratio of amino acid to acetic acid is typically in the range of 1:4 to 1:7, and the molar ratio of amino acid to acetic anhydride is between 1:1.0 and 1:1.4.[4]

-

Heating: Heat the reaction mixture to a temperature between 40-70°C and maintain this temperature with continuous stirring for 1 to 4 hours to ensure the completion of the reaction.[4]

-

Precipitation: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude acedoben.

-

Filtration: Collect the white solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and by-products.

-

Drying: Dry the collected solid to obtain crude acedoben.

A patent describing the preparation of N-acetyl amino acids reports that this method can achieve high yields, typically between 92% and 98%. Another source indicates a yield of 89% for the synthesis of the starting material for a subsequent reaction.

Step 2: Preparation of this compound

The conversion of acedoben to its sodium salt is achieved through a straightforward acid-base neutralization reaction.

Experimental Protocol:

-

Dissolution: Dissolve the synthesized 4-acetamidobenzoic acid in a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Neutralization: Add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate solution, to the acedoben solution while stirring. The reaction should be monitored by pH measurement until a neutral pH is achieved.

-

Isolation: The resulting sodium 4-acetamidobenzoate can be isolated by evaporating the solvent under reduced pressure. The solid product is then collected.

-

Drying: Dry the this compound product to remove any residual solvent.

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Starting Material | 4-Aminobenzoic Acid (PABA) | |

| Reagents | Acetic Anhydride, Acetic Acid, Sodium Hydroxide/Bicarbonate | |

| Typical Yield (Acedoben) | 92-98% |

Purification of this compound

Purification of the crude acedoben and its sodium salt is crucial to remove impurities and achieve the high purity required for pharmaceutical applications. The most common methods are recrystallization and High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is an effective technique for purifying solid organic compounds.

Experimental Protocol:

-

Solvent Selection: Dissolve the crude acedoben in a minimal amount of a hot solvent. A mixture of ethanol and water is often a suitable choice.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

The efficiency of recrystallization is dependent on the solvent system and the cooling rate. Slow cooling generally results in the formation of larger, purer crystals.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC is a powerful method.

Experimental Protocol:

-

Sample Preparation: Dissolve the acedoben or this compound sample in a solvent compatible with the HPLC mobile phase.

-

Chromatographic System:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid for better peak shape and mass spectrometry compatibility.

-

Elution: A gradient elution method, where the solvent composition is changed over time, is often employed to achieve optimal separation from impurities.

-

-

Fraction Collection: Collect the fractions containing the pure product as it elutes from the column.

-

Solvent Removal: Remove the solvent from the collected fractions by methods such as rotary evaporation or lyophilization to obtain the highly purified product.

Quantitative Data for Purification:

| Purification Method | Key Parameters | Expected Purity | Reference |

| Recrystallization | Solvent: Ethanol/Water | >98% (typical) | |

| HPLC | Column: C18 Reverse-Phase; Mobile Phase: Acetonitrile/Water with Formic Acid | ≥98% |

Biological Activity and Signaling Pathways

Acedoben is a component of Inosine Pranobex, which is known to exert its effects by modulating the immune system. The primary mechanism of action involves the enhancement of the host's immune response, particularly through the activation of T-lymphocytes and Natural Killer (NK) cells.

Inosine Pranobex stimulates a T helper 1 (Th1) type immune response, which is characterized by an increase in the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This cytokine milieu promotes the maturation, differentiation, and proliferation of T-lymphocytes.

Furthermore, Inosine Pranobex has been shown to enhance the cytotoxic activity of NK cells. One proposed mechanism for this is the induction of NKG2D ligand expression on target cells, which leads to increased activation of NK cells through the NKG2D receptor.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Synthetic workflow for this compound production.

Caption: Purification workflow for this compound.

Caption: Immunomodulatory signaling pathway of Inosine Pranobex.

References

- 1. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]

- 2. Inosine pranobex - Wikipedia [en.wikipedia.org]

- 3. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]

Acedoben sodium CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acedoben sodium, including its chemical properties and its role as a component of the immunomodulatory agent Inosine Pranobex. While information on this compound as a standalone agent is limited, its function within Inosine Pranobex offers significant insights into its potential biological activities.

Core Properties of this compound

This compound is the sodium salt of Acedoben (4-acetamidobenzoic acid). Key quantitative data for both Acedoben and its sodium salt are summarized below.

| Property | This compound | Acedoben |

| CAS Number | 29305-16-6[1][2][3] | 556-08-1[2][4] |

| Molecular Formula | C₉H₈NNaO₃ | C₉H₉NO₃ |

| Molecular Weight | 201.15 g/mol | 179.17 g/mol |

| Synonyms | Sodium 4-acetamidobenzoate | 4-Acetamidobenzoic acid, N-Acetyl-PABA, p-Acetamidobenzoic acid |

Mechanism of Action: The Role of Acedoben in Inosine Pranobex

Acedoben is a key component of Inosine Pranobex (also known as Inosine Acedoben Dimepranol), an immunomodulatory drug with antiviral properties. Inosine Pranobex is a complex of inosine and dimepranol acedoben in a 1:3 molar ratio. The mechanism of action is multifaceted, primarily involving the stimulation of the host's immune response.

Immunomodulatory Effects

Inosine Pranobex enhances cell-mediated immunity. It promotes the differentiation and proliferation of T-lymphocytes, particularly inducing a Th1-type response. This leads to an increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). Furthermore, it boosts the cytotoxic activity of Natural Killer (NK) cells and enhances the chemotaxis and phagocytosis of neutrophils, monocytes, and macrophages.

Antiviral Properties

In addition to its immunomodulatory effects, Inosine Pranobex exhibits direct antiviral activity. It is believed to inhibit viral RNA synthesis and replication. One proposed mechanism suggests that it acts on cellular ribosomes and polyribosomes, preserving their structure and function, thereby favoring the synthesis of cellular RNA over viral RNA. This action impedes the virus's ability to replicate its genetic material and multiply.

Experimental Protocols

-

Lymphocyte Proliferation Assays: To measure the proliferation of T-lymphocytes in response to mitogens or antigens, with and without the presence of the drug.

-

Cytokine Quantification: Using techniques like ELISA or flow cytometry to measure the levels of cytokines (e.g., IL-2, IFN-γ) produced by immune cells.

-

Natural Killer (NK) Cell Cytotoxicity Assays: To assess the ability of NK cells to kill target cells.

-

Viral Plaque Assays: To determine the reduction in viral replication in cell cultures treated with the compound.

-

Quantitative PCR (qPCR): To quantify the levels of viral RNA in treated versus untreated cells.

Summary

This compound is a chemical compound whose biological significance is primarily understood through its role in the immunomodulatory drug Inosine Pranobex. Within this complex, it contributes to a dual mechanism of action that enhances the host's immune response against viral infections while also directly interfering with viral replication. For researchers and drug development professionals, the study of this compound will likely continue to be intertwined with the broader investigation of Inosine Pranobex and its therapeutic applications.

References

- 1. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Inosine Pranobex? [synapse.patsnap.com]

- 3. What is Inosine Pranobex used for? [synapse.patsnap.com]

- 4. Inosine pranobex - Wikipedia [en.wikipedia.org]

Acedoben Sodium: A Modulator of T-Lymphocyte Differentiation Towards a Th1 Phenotype

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acedoben sodium, also known as Inosine Pranobex or Inosine Acedoben Dimepranol, is an immunomodulatory agent with a demonstrated capacity to influence T-lymphocyte differentiation. Extensive in vitro and in vivo studies have characterized its role in promoting a T helper 1 (Th1) immune response, a critical component of the adaptive immune system responsible for combating intracellular pathogens and malignancies. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on T-lymphocyte differentiation, including quantitative data on cytokine modulation, detailed experimental protocols for assessing its activity, and a hypothesized signaling pathway illustrating its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of immunomodulatory therapeutics.

Introduction

The differentiation of naive CD4+ T-lymphocytes into distinct effector subsets, such as T helper 1 (Th1), T helper 2 (Th2), and regulatory T cells (Tregs), is a cornerstone of adaptive immunity. The balance between these subsets is crucial for an appropriate and effective immune response. This compound has emerged as a significant modulator of this process, consistently demonstrating a propensity to skew the immune response towards a Th1 phenotype. This is characterized by the enhanced production of pro-inflammatory cytokines essential for cell-mediated immunity. This guide will delve into the specific effects of this compound on T-lymphocyte populations and the potential molecular mechanisms underpinning these immunomodulatory properties.

Quantitative Effects on T-Lymphocyte Cytokine Production

This compound's primary influence on T-lymphocyte differentiation is evident through its modulation of cytokine secretion profiles. In vitro studies using mitogen-stimulated human peripheral blood mononuclear cells (PBMCs) have consistently shown a significant shift towards a Th1 cytokine profile.

Table 1: In Vitro Effect of this compound on Th1/Th2 Cytokine Production in PHA-Stimulated Human Lymphocytes

| Cytokine | Change with this compound | T-cell Subset Association | Reference |

| Th1 Cytokines | |||

| Interleukin-2 (IL-2) | ↑ (Increased) | Th1 | [1][2] |

| Interferon-gamma (IFN-γ) | ↑ (Significantly Increased) | Th1 | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | ↑ (Significantly Increased) | Th1 | [1] |

| Th2 Cytokines | |||

| Interleukin-4 (IL-4) | ↓ (Decreased) | Th2 | [1] |

| Interleukin-5 (IL-5) | ↓ (Decreased) | Th2 | |

| Interleukin-10 (IL-10) | ↓ (Dose-dependent suppression) | Th2, Treg |

Data summarized from studies on mitogen-stimulated human peripheral blood lymphocytes.

Impact on T-Lymphocyte Subsets

Clinical studies have begun to explore the in vivo effects of this compound on circulating T-lymphocyte populations. While a notable and rapid increase in Natural Killer (NK) cells has been a primary finding, transient changes in T-cell subsets have also been observed.

Table 2: Observed In Vivo Changes in T-Lymphocyte Subsets Following this compound Administration

| Lymphocyte Subset | Observation | Study Population | Reference |

| CD4+ T-helper cells | Transient dip | Healthy Volunteers | |

| Regulatory T cells (Tregs) (FoxP3hi/CD25hi/CD127lo) | Transient spike | Healthy Volunteers |

Note: The study highlighted a more pronounced and sustained effect on NK cells.

Proposed Signaling Pathway for this compound in T-Lymphocyte Differentiation

While the precise molecular interactions of this compound within T-lymphocytes are not fully elucidated, a hypothesized signaling pathway can be constructed based on its known downstream effects on cytokine production and general principles of T-cell differentiation. It is proposed that this compound, upon entering the T-cell, potentiates signaling cascades that favor the expression of the master Th1 transcription factor, T-bet, while inhibiting pathways that lead to the expression of the master Th2 transcription factor, GATA3.

Caption: Hypothesized this compound Signaling in T-Cells.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunomodulatory effects of this compound on T-lymphocyte differentiation.

In Vitro T-Lymphocyte Differentiation Assay

This protocol outlines the steps to differentiate naive CD4+ T cells into Th1 and Th2 subsets in the presence of this compound.

Objective: To determine the effect of this compound on the differentiation of naive CD4+ T cells into Th1 and Th2 lineages by measuring cytokine production and transcription factor expression.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naive CD4+ T Cell Isolation Kit

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound)

-

Recombinant human IL-12 (for Th1 differentiation)

-

Recombinant human IL-4 (for Th2 differentiation)

-

Anti-IL-4 antibody (for Th1 differentiation)

-

Anti-IFN-γ antibody (for Th2 differentiation)

-

This compound (various concentrations)

-

Cell stimulation cocktail (e.g., PMA and Ionomycin)

-

Brefeldin A (Golgi inhibitor)

-

Antibodies for flow cytometry: Anti-CD4, Anti-IFN-γ, Anti-IL-4, Anti-T-bet, Anti-GATA3

-

Fixation/Permeabilization buffers

-

Flow cytometer

Procedure:

-

Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from fresh human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

-

Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C. Wash the plate with sterile PBS before use.

-

Cell Culture and Differentiation:

-

Resuspend naive CD4+ T cells in complete RPMI-1640 medium.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.

-

Plate the cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated plate.

-

Establish the following culture conditions in triplicate:

-

Th0 (Neutral) Condition: No additional cytokines.

-

Th1 Condition: Add recombinant human IL-12 (e.g., 10 ng/mL) and anti-IL-4 antibody (e.g., 1 µg/mL).

-

Th2 Condition: Add recombinant human IL-4 (e.g., 20 ng/mL) and anti-IFN-γ antibody (e.g., 1 µg/mL).

-

-

To each condition, add this compound at various concentrations (e.g., 0, 10, 50, 100 µg/mL).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

-

Restimulation and Intracellular Cytokine Staining:

-

On the final day, restimulate the cells with a cell stimulation cocktail (containing PMA and Ionomycin) in the presence of Brefeldin A for 4-6 hours.

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a commercial kit.

-

Perform intracellular staining for IFN-γ, IL-4, T-bet, and GATA3.

-

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of IFN-γ+ (Th1), IL-4+ (Th2), T-bet+, and GATA3+ cells within the CD4+ T cell population.

Caption: In Vitro T-Cell Differentiation Workflow.

Conclusion

This compound demonstrates a clear and consistent immunomodulatory effect on T-lymphocyte differentiation, promoting a Th1-biased immune response. This is substantiated by the upregulation of key Th1 cytokines and the concurrent downregulation of Th2 cytokines. While the precise intracellular signaling pathway remains an area for further investigation, the available evidence points towards a mechanism that enhances the expression and function of the master Th1 transcription factor, T-bet. The experimental protocols provided herein offer a robust framework for further characterizing the immunomodulatory properties of this compound and similar therapeutic candidates. For drug development professionals, these findings highlight the potential of this compound as a therapeutic agent in conditions where a bolstered cell-mediated immune response is desirable, such as in certain viral infections and oncology. Further research into its specific molecular targets will undoubtedly refine our understanding and expand its therapeutic applications.

References

Acedoben Sodium and its Interaction with Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acedoben sodium is a key component of the synthetic immunomodulatory and antiviral compound Inosine Acedoben Dimepranol (IAD), also known as Inosine Pranobex (IP) or isoprinosine.[1][2] This compound is a combination of inosine and the p-acetamidobenzoic acid salt of N,N-dimethylamino-2-propanol (dimepranol acedoben) in a 1:3 molar ratio.[1][2] While primarily recognized for its role in enhancing the host's immune response to viral pathogens, evidence also suggests a direct, albeit more nuanced, interaction with the viral replication cycle. This guide provides an in-depth technical overview of the dual mechanisms of action of IAD, with a focus on its impact on viral replication, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying pathways.

I. Immunomodulatory Effects: The Primary Antiviral Mechanism

The principal antiviral activity of Inosine Acedoben Dimepranol is attributed to its potentiation of the host's immune system.[1] It primarily stimulates cell-mediated immunity, restoring compromised immune responses in individuals with viral infections.

Key Immunomodulatory Actions:

-

T-Lymphocyte Proliferation and Differentiation: IAD enhances the proliferation and differentiation of T-lymphocytes, a critical component of the adaptive immune response against viral infections. It has been shown to increase the production of interleukin-2 (IL-2), a cytokine essential for T-cell growth and activation.

-

Natural Killer (NK) Cell Activity: The compound significantly boosts the cytotoxicity of Natural Killer (NK) cells, which are crucial for the early recognition and elimination of virally infected cells. This is achieved, in part, by inducing the expression of NKG2D ligands on target cells, making them more susceptible to NK cell-mediated killing.

-

Cytokine Production: IAD modulates cytokine production, generally promoting a Th1-type immune response characterized by increased levels of pro-inflammatory cytokines such as IFN-γ and TNF-α, while suppressing the production of the Th2 cytokine IL-10.

-

Macrophage and Neutrophil Function: The drug potentiates the chemotaxis and phagocytosis of macrophages, monocytes, and neutrophils, enhancing the clearance of viral particles and cellular debris.

Signaling Pathway for Immunomodulation

References

In Vitro Antiviral Profile of Acedoben Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acedoben sodium, also known as Inosine Pranobex (IP), Inosine Acedoben Dimepranol (IAD), or Isoprinosine, is a synthetic immunomodulatory agent with a history of use in managing cell-mediated immune deficiencies associated with various viral infections.[1][2][3][4][5] While its primary mechanism of action is understood to be the enhancement of the host's immune response, evidence from several in vitro studies suggests a direct antiviral activity against a range of viruses. This technical guide provides a comprehensive overview of the in vitro antiviral effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. The information is intended to serve as a resource for researchers and professionals involved in antiviral drug discovery and development.

Core Antiviral Activity

In vitro studies have demonstrated that this compound can inhibit the replication of several viruses. The primary proposed direct antiviral mechanism involves the inhibition of viral RNA synthesis. This compound is believed to act on the ribosomes of infected cells, prioritizing cellular RNA synthesis over viral RNA production. This action may also introduce errors into the transcription of the viral genome, further hindering viral proliferation.

The broad-spectrum antiviral activity of this compound has been reported against various DNA and RNA viruses, including:

-

Human Immunodeficiency Virus (HIV)

-

Herpes Simplex Virus (HSV)

-

Human Papillomavirus (HPV)

-

Cytomegalovirus (CMV)

-

Influenza Virus

-

Epstein-Barr Virus (EBV)

-

Human Adenoviruses (HAdV)

-

Parainfluenza Viruses (HPIV)

-

Foot and Mouth Disease Virus (FMDV)

Quantitative Assessment of Antiviral Efficacy

The antiviral activity of this compound has been quantified in various in vitro assays, primarily through the determination of the 50% inhibitory concentration (IC50). The IC50 represents the concentration of the drug required to inhibit viral replication by 50%. The following tables summarize the reported IC50 values for this compound against different viruses in specific cell lines.

| Virus | Cell Line | IC50 (µg/mL) | Reference |

| Human Herpesvirus 1 (HHV-1) | HEp-2 | 886.86 | |

| Human Herpesvirus 1 (HHV-1) | Hel 299 | 717.63 | |

| Human Adenovirus 2 (HAdV-2) | A549 | 1743.8 | |

| Human Adenovirus 5 (HAdV-5) | A549 | 1304.5 |

Table 1: In Vitro Antiviral Activity of this compound (IC50 values)

| Virus | Concentration (µg/mL) | Virus Titer Reduction | Reference |

| Foot and Mouth Disease Virus (FMDV) Serotype O | 250, 500, 1000 | 100% | |

| Foot and Mouth Disease Virus (FMDV) Serotype A | 250, 500, 1000 | 100% | |

| Foot and Mouth Disease Virus (FMDV) Serotype SAT2 | 250, 500, 1000 | 100% |

Table 2: Virucidal Activity of this compound against FMDV

Experimental Protocols

The determination of the in vitro antiviral activity of this compound involves standardized cellular assays. The following are detailed methodologies for key experiments cited in the literature.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is assessed to determine the concentration range that is non-toxic to the host cells, a critical parameter for distinguishing direct antiviral effects from cell death-induced inhibition of viral replication.

-

Cell Seeding: Host cells (e.g., HEp-2, Hel 299, A549) are seeded into 96-well microplates at a specific density.

-

Compound Addition: this compound is added to the wells in a series of increasing concentrations.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow for any cytotoxic effects to manifest.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Antiviral Assay (Yield Reduction Assay - YRA)

The Yield Reduction Assay (YRA) is employed to quantify the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Infection: Confluent monolayers of host cells in microplates are infected with a specific multiplicity of infection (MOI) of the target virus.

-

Virus Adsorption: The virus is allowed to adsorb to the cells for a defined period (e.g., 60 minutes) at 37°C.

-

Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. A fresh culture medium containing various non-toxic concentrations of this compound is added to the wells.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48 hours).

-

Virus Harvest: The supernatant containing the progeny virus is harvested.

-

Virus Titer Determination: The titer of the harvested virus is determined using a standard titration method, such as the 50% Tissue Culture Infectious Dose (TCID50) assay.

-

IC50 Calculation: The IC50 is calculated as the concentration of this compound that causes a 50% reduction in the virus titer compared to the untreated virus control. The Reed-Muench statistical method is often used for this calculation.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in the in vitro assessment of this compound, the following diagrams have been generated using the DOT language.

Caption: Proposed direct antiviral mechanism of this compound.

Caption: General workflow for an in vitro antiviral activity assay.

Conclusion

The available in vitro data indicates that this compound, in addition to its well-documented immunomodulatory effects, possesses direct antiviral properties against a variety of viruses. The quantitative data, while not extensive for all viruses, provides a foundation for further investigation into its potential as a direct-acting antiviral agent. The experimental protocols outlined in this guide offer a standardized approach for future research in this area. The provided diagrams serve to visually summarize the proposed mechanism of action and the standard workflow for assessing antiviral efficacy. This technical guide consolidates the current understanding of the in vitro antiviral effects of this compound, providing a valuable resource for the scientific community engaged in antiviral research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. scvmj.journals.ekb.eg [scvmj.journals.ekb.eg]

- 3. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inosine Acedoben Dimepranol promotes an early and sustained increase in the natural killer cell component of circulating lymphocytes: A clinical trial supporting anti-viral indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Acedoben Sodium in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acedoben, also known as 4-acetamidobenzoic acid, is a metabolite of various pharmaceutical compounds, including the antiviral and immunostimulatory drug Inosine Pranobex.[1] Accurate and robust quantification of acedoben in plasma is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed application note and protocol for the analysis of acedoben sodium in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard, such as deuterium-labeled 4-acetamidobenzoic acid (acedoben-d3), is recommended to ensure the highest accuracy and precision by correcting for matrix effects and variations during sample processing.[4][5]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of acedoben in plasma is depicted below. This process begins with the preparation of calibration standards and quality control samples, followed by plasma sample preparation, LC-MS/MS analysis, and subsequent data processing.

Detailed Experimental Protocols

Materials and Reagents

-

Analytes: Acedoben analytical standard and deuterium-labeled acedoben (acedoben-d3) as an internal standard (IS).

-

Solvents: LC-MS grade acetonitrile (ACN) and methanol (MeOH).

-

Acids: Formic acid (FA).

-

Water: Ultrapure water (18 MΩ·cm or equivalent).

-

Plasma: Blank human or animal plasma with K2-EDTA as an anticoagulant.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve acedoben and acedoben-d3 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

-

Working Solutions for Calibration Curve and Quality Controls (QCs):

-

Prepare working solutions by performing serial dilutions of the acedoben stock solution with a 50:50 (v/v) mixture of acetonitrile and water. The concentration range for the calibration curve is typically 10 to 10,000 ng/mL.

-

Prepare at least four levels of QC samples: Low (LQC, 50 ng/mL), Medium (MQC, 5000 ng/mL), and High (HQC, 10,000 ng/mL), plus a sample at the Lower Limit of Quantitation (LLOQ, 10 ng/mL).

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the acedoben-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

-

Sample Preparation: Protein Precipitation

This protocol utilizes a simple and efficient protein precipitation method suitable for high-throughput analysis.

-

Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

-

Add 150 µL of the IS working solution (100 ng/mL acedoben-d3 in acetonitrile) to each sample.

-

Vortex the mixture for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a new tube or 96-well plate for analysis.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry analysis of acedoben.

Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.2% Formic Acid in Water |

| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | As described in the table below |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

Gradient Elution Program:

| Time (min) | Flow Rate (mL/min) | %A | %B |

| 0.00 | 0.4 | 99 | 1 |

| 1.00 | 0.4 | 99 | 1 |

| 2.00 | 0.4 | 5 | 95 |

| 3.00 | 0.4 | 5 | 95 |

| 3.10 | 0.4 | 99 | 1 |

| 4.00 | 0.4 | 99 | 1 |

Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 550 °C |

| Ion Source Gas 1 (GS1) | 55 psi |

| Ion Source Gas 2 (GS2) | 65 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Acedoben | 180.2 | 94.0 |

| Acedoben-d3 (IS) | 183.2 | 95.0 |

Quantitative Data Summary

The following tables present a summary of the quantitative performance of the described LC-MS/MS method, based on established validation parameters.

Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 10 - 10,000 ng/mL |

| Linearity (r²) | ≥ 0.99 |

| LLOQ | 10 ng/mL |

| LOD | 3 ng/mL |

Precision and Accuracy

Intra-day Precision and Accuracy:

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | 11.1 | 13.81 | 111.0 |

| LQC | 50 | 49.2 | 2.11 | 98.4 |

| MQC | 5000 | 5070 | 3.15 | 101.4 |

| HQC | 10000 | 9830 | 4.32 | 98.3 |

Inter-day Precision and Accuracy:

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | 10.9 | 10.93 | 109.0 |

| LQC | 50 | 51.3 | 3.43 | 102.6 |

| MQC | 5000 | 5439 | 5.21 | 108.8 |

| HQC | 10000 | 9720 | 4.87 | 97.2 |

Metabolic Pathway Context

Acedoben is a metabolic product of p-aminobenzoic acid (PABA), which in turn can be a metabolite of other xenobiotics. For instance, the topical anesthetic Benzocaine is hydrolyzed to PABA, which is then acetylated to form acedoben. Understanding this metabolic relationship is vital for the correct interpretation of pharmacokinetic data.

Conclusion

The detailed LC-MS/MS method presented provides a robust, sensitive, and high-throughput solution for the quantification of acedoben in plasma. The simple protein precipitation sample preparation, coupled with a rapid and selective analytical method, makes it highly suitable for supporting pharmacokinetic studies in both preclinical and clinical settings. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Note: A Robust HPLC-UV Method for the Quantification of Acedoben Sodium

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a reliable and accurate High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Acedoben sodium (4-acetamidobenzoic acid). Acedoben is a key component of the immunostimulatory drug Inosine Pranobex, making its precise quantification essential for quality control, formulation development, and pharmacokinetic studies.[1][2] This protocol outlines the chromatographic conditions, sample preparation procedures, and method validation parameters, demonstrating its suitability for routine analysis in a laboratory setting.

Introduction

This compound, the salt of 4-acetamidobenzoic acid, is an active pharmaceutical ingredient known for its role in immunostimulatory therapies.[3] As with any pharmaceutical component, a validated analytical method is crucial to ensure product quality, safety, and efficacy.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible, robust, and cost-effective technique for the quantitative analysis of active pharmaceutical ingredients in various matrices.[4]

This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC-UV method. The method is designed to be specific, accurate, and precise, meeting the standards required for pharmaceutical analysis.

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

-

-

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Water (HPLC grade or ultrapure)

-

0.45 µm membrane filters for solvent filtration

-

Experimental Protocols

Chromatographic Conditions

The separation and quantification are achieved using the following isocratic conditions:

| Parameter | Specification |

| HPLC Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v ratio may require optimization, e.g., 30:70) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 270 nm |

| Run Time | Approximately 10 minutes |

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method depends on the matrix.

-

Protocol 1: For Drug Product Formulations (e.g., Tablets)

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.

-

Add the mobile phase to about 70% of the flask volume.

-

Sonicate for 15 minutes to ensure complete dissolution of the analyte.

-

Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial. A simple dilution with the mobile phase is often sufficient for formulations.

-

-

Protocol 2: For Biological Matrices (e.g., Plasma)

-

To 200 µL of the plasma sample in a microcentrifuge tube, add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).

-

Transfer the reconstituted sample to an HPLC vial for analysis.

-

Method Validation Summary

The described HPLC-UV method was validated according to ICH guidelines, demonstrating its reliability for the intended application. The quantitative results of the validation are summarized below.

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | r² ≥ 0.99 | ≥ 0.99 |

| Range | - | 0.5 - 4.0 µg/mL (inferred from similar methods) |

| Accuracy (% Recovery) | 80 - 120% | 89.0% - 98.6% |

| Precision (% RSD) | RSD ≤ 15% | 2.11% - 13.81% |

| Limit of Quantitation (LOQ) | - | ~500 ng/mL (inferred from range) |

| Specificity | No interference | No interfering peaks observed at the retention time of this compound. |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between method validation parameters.

Caption: Experimental workflow for this compound quantification by HPLC-UV.

Caption: Logical relationship of key HPLC method validation parameters.

Conclusion

The HPLC-UV method described in this application note is simple, specific, accurate, and precise for the quantification of this compound in both bulk drug formulations and biological matrices. The straightforward sample preparation and rapid analysis time make it highly suitable for routine quality control and research applications. The validation data confirms that the method's performance is well within the acceptable limits for pharmaceutical analysis.

References

- 1. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for the Bioanalysis of Acedoben Sodium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples for the quantitative analysis of Acedoben sodium. The methodologies described are essential for pharmacokinetic and toxicokinetic studies in drug development, ensuring accurate and reliable measurement of Acedoben in various biological matrices.

Introduction

This compound, the sodium salt of 4-acetamidobenzoic acid, is a compound of interest in pharmaceutical development. Accurate quantification in biological matrices such as plasma, serum, and urine is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for its high sensitivity and selectivity. Effective sample preparation is paramount to minimize matrix effects and ensure high recovery of the analyte.[1][2] This document outlines protocols for common sample preparation techniques including Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Salting-Out Assisted Liquid-Liquid Extraction (SALLE).

Quantitative Data Summary

The selection of a sample preparation method is a trade-off between speed, cost, and the cleanliness of the final extract. The following table summarizes typical performance characteristics for the methods described.

| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) |

| Analyte Recovery | 85-105% | >80%[3] | 70-108%[4] |

| Matrix Effect | Moderate to High | Low | Low to Moderate |

| Process Efficiency | High | Moderate | High |

| Cost per Sample | Low | High | Low |

| Time per Sample | ~15-20 minutes | ~30-45 minutes | ~20-30 minutes |

| Selectivity | Low | High | Moderate |

Experimental Protocols

Internal Standard

For accurate quantification using LC-MS/MS, a stable isotope-labeled internal standard (IS) is recommended to compensate for variability during sample preparation and analysis. Acedoben-d3 is the ideal internal standard for Acedoben analysis due to its similar chemical and physical properties.[2]

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to other methods.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

Acedoben-d3 internal standard working solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Acedoben-d3 internal standard working solution and briefly vortex.

-

Add 300 µL of ice-cold acetonitrile to the sample. This corresponds to a 3:1 ratio of organic solvent to sample volume.

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides cleaner extracts by selectively isolating the analyte of interest, thereby reducing matrix effects. This protocol is a general procedure for the extraction of acidic drugs like Acedoben from plasma using a polymeric reversed-phase SPE sorbent.

Materials:

-

Biological matrix (e.g., plasma)

-

Acedoben-d3 internal standard working solution

-

Polymeric SPE cartridge (e.g., C18)

-

1% Formic acid in water

-

Methanol

-

Elution solvent (e.g., Methanol with 2% ammonium hydroxide)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: To 500 µL of plasma, add 10 µL of Acedoben-d3 internal standard working solution. Acidify the sample by adding 500 µL of 1% formic acid in water.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid in water. Do not allow the sorbent to dry.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, drop-wise flow rate.

-

Washing: Wash the cartridge with 1 mL of 1% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

-

Elution: Elute Acedoben and the internal standard with 1 mL of the elution solvent.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

Protocol 3: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

SALLE is a modification of LLE that uses a water-miscible organic solvent and a high concentration of salt to induce phase separation, resulting in cleaner extracts than PPT.

Materials:

-

Biological matrix (e.g., urine, plasma)

-

Acedoben-d3 internal standard working solution

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄) or other suitable salt

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 200 µL of the biological matrix into a 2 mL microcentrifuge tube.

-

Add 10 µL of Acedoben-d3 internal standard working solution and briefly vortex.

-

Add 600 µL of acetonitrile and vortex for 30 seconds.

-

Add approximately 150 mg of magnesium sulfate to the tube.

-

Vortex vigorously for 1 minute to facilitate the salting-out effect and phase separation.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Carefully transfer the upper acetonitrile layer to a clean autosampler vial for LC-MS/MS analysis.

Visualizations

References

Application Notes and Protocols for In Vivo Evaluation of Acedoben Sodium in Murine Models

Disclaimer: Extensive literature searches did not yield specific in vivo experimental protocols, pharmacokinetic data, or efficacy studies for Acedoben sodium as a single agent in mice. The following application notes and protocols are presented as a representative template for the in vivo evaluation of a novel anti-inflammatory agent, based on established methodologies for other compounds. The quantitative data and signaling pathways are hypothetical and for illustrative purposes.

Introduction

Acedoben, or 4-(acetylamino)benzoic acid, is the acetylated form of para-aminobenzoic acid (PABA). While often part of the immunomodulatory complex Inosine Pranobex, its properties as a standalone agent are less characterized. These notes provide a framework for investigating the potential anti-inflammatory effects of its sodium salt, this compound, in a well-established murine model of acute inflammation.

Hypothetical Signaling Pathway of Inflammation

The following diagram illustrates a simplified signaling cascade typically involved in acute inflammation, which could be a target for therapeutic intervention.

Caption: Hypothetical anti-inflammatory action of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol describes a standard and widely used method for evaluating the efficacy of potential anti-inflammatory drugs.

Materials and Reagents

-

This compound

-

Sterile 0.9% saline solution (vehicle)

-

Carrageenan (lambda, Type IV)

-

Indomethacin (positive control)

-

Male BALB/c mice (6-8 weeks old, 20-25 g)

-

Plethysmometer or digital calipers

-

Animal handling and dosing equipment (e.g., oral gavage needles)

Experimental Workflow

Caption: Workflow for carrageenan-induced paw edema assay.

Procedure

-

Animal Acclimatization: House mice in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Grouping and Baseline Measurement: Randomly divide mice into experimental groups (n=8 per group):

-

Group 1: Vehicle control (0.9% saline)

-

Group 2: Positive control (Indomethacin, 10 mg/kg)

-

Group 3: this compound (e.g., 25 mg/kg)

-

Group 4: this compound (e.g., 50 mg/kg)

-

Group 5: this compound (e.g., 100 mg/kg) Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

-

-

Drug Administration: Prepare fresh solutions of this compound and Indomethacin in saline. Administer the respective treatments to each group via oral gavage (p.o.) in a volume of 10 mL/kg.

-

Induction of Edema: One hour after drug administration, inject 50 µL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each mouse.

-

Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 24 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each mouse at each time point: Edema (mL) = (Paw volume at time t) - (Baseline paw volume).

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100

-

Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to determine significant differences between groups. A p-value < 0.05 is typically considered significant.

-

Data Presentation (Hypothetical Data)

The following tables summarize the kind of quantitative data that would be generated from this experimental protocol.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |

| Vehicle (Saline) | - | 0.85 ± 0.06 | - |

| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |

| This compound | 25 | 0.72 ± 0.05 | 15.3 |

| This compound | 50 | 0.59 ± 0.04 | 30.6 |

| This compound | 100 | 0.45 ± 0.05* | 47.1 |

| p < 0.05 compared to Vehicle group. |

Table 2: Pharmacokinetic Profile of this compound in Mice (Hypothetical)

This data would be obtained from a separate pharmacokinetic study.

| Parameter | Route | Dose (mg/kg) | Value |

| Cmax (µg/mL) | i.v. | 10 | 15.2 |

| p.o. | 50 | 8.9 | |

| Tmax (h) | p.o. | 50 | 0.75 |

| AUC0-t (µg·h/mL) | i.v. | 10 | 25.8 |

| p.o. | 50 | 35.4 | |

| T1/2 (h) | i.v. | 10 | 1.8 |

| Bioavailability (%) | p.o. | 50 | ~55 |

Conclusion

This document provides a foundational protocol for the in vivo assessment of this compound's anti-inflammatory potential in mice. Should the compound demonstrate efficacy in this acute model, further studies—including chronic inflammation models, mechanism of action investigations, and detailed toxicological profiling—would be warranted to fully characterize its therapeutic potential. Researchers should adapt dosages and methodologies based on preliminary tolerability and pharmacokinetic findings.

Application Notes and Protocols for Assessing the Immunomodulatory Effects of Acedoben Sodium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acedoben sodium is a component of the immunomodulatory agent Inosine Pranobex (also known as inosine acedoben dimepranol). Inosine Pranobex has been shown to modulate cell-mediated immunity, primarily by enhancing the functions of T-lymphocytes and Natural Killer (NK) cells, and by influencing cytokine production. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the immunomodulatory properties of this compound, as part of the Inosine Pranobex complex.

The provided protocols will guide researchers in assessing the effects of this compound on:

-

Lymphocyte Proliferation: Evaluating the impact on the proliferative response of lymphocytes to stimulation.

-

Cytokine Secretion: Profiling the changes in the secretion of key immunomodulatory cytokines.

-

Natural Killer (NK) Cell Cytotoxicity: Determining the effect on the cytotoxic function of NK cells.

Data Presentation

The following tables summarize quantitative data from studies on Inosine Pranobex, which can be used as a reference for expected outcomes in similar assays.

Table 1: Effect of Inosine Pranobex on Cytokine Production by PHA-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Inosine Pranobex Concentration (mg/L) | Incubation Time (hours) | Change in Cytokine Level |

| IFN-γ | 50 | 72 | Increased |

| 100 | 72 | Significantly Increased | |

| 200 | 72 | Significantly Increased | |

| TNF-α | 50 | 24 | Increased |

| 100 | 24 | Significantly Increased | |

| 200 | 24 | Significantly Increased | |

| 50 | 72 | Increased | |

| 100 | 72 | Significantly Increased | |

| 200 | 72 | Significantly Increased | |

| IL-10 | 50 | 24 & 72 | Decreased |

| 100 | 24 & 72 | Significantly Decreased | |

| 200 | 24 & 72 | Significantly Decreased |

Data synthesized from studies on Inosine Pranobex, where this compound is a key component.[1][2]

Table 2: Concentration Range of Inosine Pranobex for In Vitro Cell Viability Assays

| Cell Line | Non-Toxic Concentration Range (µg/mL) |

| BALB/3T3 | Up to 500 |

| HepG2 | Up to 50 |

| A549 | 50 - 800 |

This data can be used to guide dose-selection for proliferation and other cell-based assays.[3][4]

Experimental Protocols

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus in the presence or absence of the test compound.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL.

-

This compound (or Inosine Pranobex) stock solution.

-

[³H]-Thymidine (1 µCi/well).

-

96-well flat-bottom cell culture plates.

-

Cell harvester and liquid scintillation counter.

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

-

Adjust the cell density to 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁵ cells/well).

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-